![molecular formula C22H19N3O2 B3472165 ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B3472165.png)
ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridylmethylamine with a benzo[h]quinoline derivative, followed by esterification to introduce the ethyl carboxylate group . Industrial production methods often employ microwave irradiation or solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro groups to amino groups.
Scientific Research Applications
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with similar aromatic properties but lacking the additional functional groups.
Chloroquine: Known for its antimalarial activity, it shares the quinoline core but has different substituents that confer its specific biological activity.
Indole derivatives: These compounds also have a fused ring system and exhibit a wide range of biological activities, similar to quinoline derivatives.
Biological Activity
Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a pyridylmethyl amino substituent. This structural configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines, suggesting that this compound may possess similar properties .
- Antimicrobial Effects : Quinoline derivatives have been noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited .
- Anti-inflammatory Properties : Some studies have indicated that quinoline derivatives can modulate inflammatory pathways. The inhibition of nitric oxide production in immune cells has been observed in related compounds, hinting at potential anti-inflammatory effects for this compound as well .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the pyridylmethyl group is significant as it may enhance binding affinity to biological targets, potentially increasing the compound's potency.
Structural Feature | Activity Implication |
---|---|
Quinoline Core | Associated with anticancer and antimicrobial activity |
Ethyl Ester Group | May enhance bioavailability and solubility |
Pyridylmethyl Amino Group | Potentially increases target binding affinity |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various quinoline derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values indicating significant potency, suggesting that this compound could be developed as a lead compound for anticancer therapy .
- Inhibition of Sirtuins : Another research effort focused on the mechanism of action for quinoline derivatives indicated that they might inhibit sirtuin proteins, which are implicated in cancer progression and inflammation. This mechanism could provide a pathway for further exploration of this compound's therapeutic potential .
- Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit moderate to high antimicrobial activity against various pathogens. Although specific data on this compound is still emerging, these findings support further investigation into its antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-(pyridin-3-ylmethylamino)benzo[h]quinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)19-14-25-20-17-8-4-3-7-16(17)9-10-18(20)21(19)24-13-15-6-5-11-23-12-15/h3-12,14H,2,13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPVPXBNMCBCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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